

An In-depth Technical Guide to the Chemical Properties and Reactivity of Glycidyl-diethylamine

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Compound of Interest

Compound Name: Glycidyl-diethylamine

Cat. No.: B1347072

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Abstract

Glycidyl-diethylamine, a versatile bifunctional molecule incorporating both a reactive epoxide ring and a tertiary amine, holds significant potential in various chemical and pharmaceutical applications. Its unique structure allows for a diverse range of chemical transformations, making it a valuable building block in organic synthesis, polymer chemistry, and drug discovery. This technical guide provides a comprehensive overview of the chemical properties and reactivity of **glycidyl-diethylamine**, with a focus on quantitative data, detailed experimental protocols, and a clear visualization of its reactive pathways. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of this compound.

Chemical and Physical Properties

Glycidyl-diethylamine, also known by its IUPAC name N-ethyl-N-(oxiran-2-ylmethyl)ethanamine, is a colorless liquid.^[1] Its fundamental properties are summarized in the tables below. While an experimental melting point is not readily available in the literature, data for the closely related compound diethylamine is provided for reference.

Table 1: General Chemical Properties of **Glycidyl-diethylamine**

Property	Value	Source
IUPAC Name	N-ethyl-N-(oxiran-2-ylmethyl)ethanamine	[2]
Synonyms	Diethyl(oxiran-2-ylmethyl)amine, Diethylglycidylamine	[2]
CAS Number	2917-91-1	[2]
Molecular Formula	C ₇ H ₁₅ NO	[2]
Molecular Weight	129.20 g/mol	[2]

Table 2: Physical Properties of **Glycidyl-diethylamine**

Property	Value	Source
Boiling Point	50-52 °C at 13 mmHg	[3]
154.5 °C at 760 mmHg (calculated)	[4]	
Density	0.931 g/cm ³	[4]
Flash Point	41.1 °C	[4]
Refractive Index	1.4710 (estimate)	[4]
Vapor Pressure	3.16 mmHg at 25°C	[4]
pKa	9.99 ± 0.25 (Predicted)	[4]

Note on Solubility: Specific quantitative solubility data for **glycidyl-diethylamine** in various solvents is not extensively documented. However, based on the properties of the structurally similar diethylamine, which is miscible with water and most organic solvents, **glycidyl-diethylamine** is expected to exhibit good solubility in a range of polar and non-polar organic solvents.[1][5]

Synthesis and Purification

A common and effective method for the synthesis of **glycidyl diethylamine** involves the reaction of diethylamine with epichlorohydrin, followed by treatment with a base to induce ring closure.

Experimental Protocol: Synthesis of Diethylglycidylamine[3]

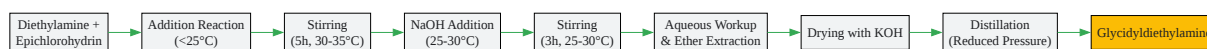
Materials:

- Diethylamine (1 mol, 73 g)
- Epichlorohydrin (1.1 mol, 102 g)
- Water
- Sodium hydroxide (1.7 mol, aqueous solution of 35-40%)
- Ether
- Potassium hydroxide (granular)

Procedure:

- In a three-necked flask equipped with a stirrer, add epichlorohydrin.
- While stirring vigorously, add diethylamine dropwise to the epichlorohydrin. A small amount of water (approximately 1/10th the molar amount of the amine) is added concurrently. The temperature should be maintained below 25°C during the addition.
- After the addition is complete, continue stirring the mixture for 5 hours at a temperature of 30°C to 35°C.
- Subsequently, add the aqueous sodium hydroxide solution dropwise to the mixture while maintaining the temperature between 25°C and 30°C. Vigorous stirring should be maintained throughout the addition.
- Continue to stir the mixture for an additional 3 hours at the same temperature.

- After cooling the reaction mixture, add 200 ml of water to dissolve the salts that have formed.
- Add 300 ml of ether to the mixture and shake thoroughly. Allow the mixture to stand, which will result in the separation of two phases.
- Collect the organic phase and dry it using granular potassium hydroxide.
- Distill off the ether.
- The residue is then distilled under reduced pressure in a nitrogen stream to yield diethylglycidylamine. The product is collected at a boiling point of 50°C to 52°C at 13 mmHg.



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Synthesis and Purification Workflow for **Glycidyl-diethylamine**.

Chemical Reactivity

The reactivity of **glycidyl-diethylamine** is dominated by the chemistry of its two key functional groups: the epoxide ring and the tertiary amine.

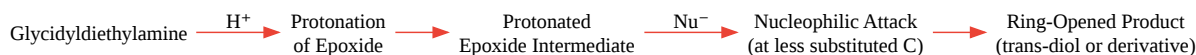
Reactions of the Epoxide Ring

The strained three-membered ether ring of the glycidyl group is susceptible to ring-opening reactions with a variety of nucleophiles. This reactivity is a cornerstone of its utility in synthesis.

Glycidyl-diethylamine readily reacts with nucleophiles, such as primary and secondary amines, alcohols, and thiols. The reaction with amines is particularly facile and is a common method for the formation of β -amino alcohols.[6] The reaction is influenced by steric factors and can be significantly accelerated by the presence of hydroxyl groups, which can act as proton donors to activate the epoxide ring.[7]

In the presence of an acid catalyst, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack. The regioselectivity of the attack depends on the substitution

pattern of the epoxide. For a terminal epoxide like that in **glycidyl-diethylamine**, the nucleophile will preferentially attack the less substituted carbon in an S_N2-like fashion.[8][9]



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